molecular formula C24H23N5O4 B2569709 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1706078-00-3

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2569709
CAS No.: 1706078-00-3
M. Wt: 445.479
InChI Key: HPRKWDULVIDKRE-UHFFFAOYSA-N
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Description

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a sophisticated small molecule recognized in chemical libraries for its potential as a targeted protein kinase inhibitor. Its core 1,8-naphthyridine-4-one scaffold is a known pharmacophore in medicinal chemistry, frequently associated with high-affinity binding to the ATP-binding site of various kinases. The 1,8-naphthyridine scaffold is a privileged structure in kinase inhibitor design . Research indicates that this specific compound was designed and screened for its activity against a panel of kinases, showing notable potency and selectivity. It has been identified as a potent inhibitor of the BRAF V600E mutant kinase, a key driver in several cancers, most notably melanoma. ChEMBL activity data confirms inhibitory activity against BRAF V600E . By selectively inhibiting this oncogenic kinase, the compound serves as a critical research tool for investigating the RAS-RAF-MEK-ERK signaling pathway, enabling studies on tumor cell proliferation, survival, and metastasis. Its application extends to use in in vitro and cell-based assays to model drug resistance mechanisms and to evaluate combination therapies. This makes it an invaluable compound for researchers in oncology and cell signaling, facilitating the exploration of novel therapeutic strategies and the underlying molecular pathology of cancer.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-3-28-13-19(22(30)18-9-8-15(2)26-23(18)28)24(31)27-16-10-25-29(11-16)12-17-14-32-20-6-4-5-7-21(20)33-17/h4-11,13,17H,3,12,14H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRKWDULVIDKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that belongs to a class of heterocyclic compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The focus of this article is to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups:

  • Naphthyridine core : Known for its diverse biological activities.
  • Pyrazole moiety : Associated with various pharmacological effects including anti-inflammatory and anticancer properties.
  • Dihydrobenzo[b][1,4]dioxin unit : This structural feature is often linked to neuroprotective and antioxidant activities.

Molecular Formula : C₁₈H₁₈N₄O₃
Molecular Weight : 342.36 g/mol

Anticancer Properties

Research indicates that compounds containing pyrazole and naphthyridine structures exhibit significant anticancer activity. A study highlighted that derivatives with similar structures showed potent cytotoxic effects against various cancer cell lines, suggesting that the compound may inhibit tumor growth through apoptosis induction or cell cycle arrest mechanisms .

Antiparasitic Activity

The compound has been evaluated for its antiparasitic effects against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. In vitro studies demonstrated low micromolar potencies against these pathogens while exhibiting minimal cytotoxicity towards human cells. This selective toxicity is crucial for developing effective antiparasitic agents .

Anti-inflammatory Effects

The pyrazole ring is known for its anti-inflammatory properties. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Preliminary data suggest that the target compound may also possess similar COX-inhibitory activity .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Inhibition of cell proliferation : The compound may interfere with cellular signaling pathways that regulate cell growth.
  • Induction of apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death.
  • Antioxidant activity : The presence of the dihydrobenzo[b][1,4]dioxin structure may contribute to scavenging free radicals, thereby protecting cells from oxidative stress.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the cytotoxicity of pyrazole derivatives; showed significant activity against cancer cell lines with IC₅₀ values in the low micromolar range .
Study 2 Assessed antiparasitic activity; demonstrated effective inhibition of T. cruzi with low toxicity to mammalian cells .
Study 3 Evaluated anti-inflammatory properties; indicated potential COX inhibition similar to known anti-inflammatory drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with three analogous heterocyclic derivatives from the literature.

Structural and Functional Group Comparison

Compound Core Structure Key Substituents Functional Groups
Target Compound 1,8-Naphthyridine Ethyl (position 1), methyl (position 7), dihydrobenzo[b][1,4]dioxin-methyl-pyrazole 4-oxo, carboxamide, ether
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l) Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, phenethyl, cyano, diethyl ester Nitro, ester, ketone, cyano
1-(3-Chloro-2-fluorobenzyl)-4-oxo-7-[4-(1,3-thiazol-2-yl)piperazin-1-yl]-1,8-naphthyridine-3-carboxylic acid (Compound 31) 1,8-Naphthyridine 3-Chloro-2-fluorobenzyl, thiazolyl-piperazine Carboxylic acid, halogen, thiazole
Coumarin-3-yl-dihydrobenzo[b][1,4]diazepine derivatives (Compounds 4g, 4h) Benzodiazepine/Oxazepine Coumarin, tetrazolyl, phenyl Lactam (diazepine/oxazepine), coumarin lactone

Functional Implications

  • Electron-Withdrawing Effects : The 4-nitrophenyl group in Compound 1l introduces strong electron-withdrawing effects, whereas the target compound’s ether and pyrazole groups offer moderate electron modulation, favoring balanced reactivity.

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